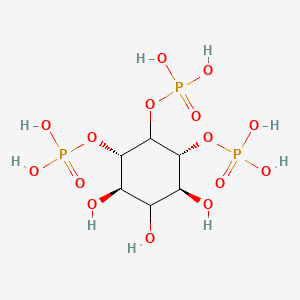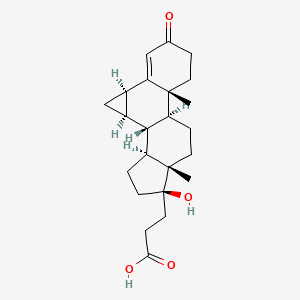
4-Fluorobenzenosulfonamida
Descripción general
Descripción
4-Fluorobenzenosulfonamida es un compuesto orgánico que pertenece a la clase de las bencenosulfonamidas. Se caracteriza por un grupo sulfonamida que está unido por enlace S a un anillo de benceno sustituido con un átomo de flúor en la posición para. Este compuesto es conocido por sus aplicaciones en diversos campos, incluida la síntesis orgánica y la química medicinal .
Aplicaciones Científicas De Investigación
4-Fluorobenzenosulfonamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Sirve como una sonda en estudios bioquímicos para investigar las actividades enzimáticas y las interacciones proteicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluida su función como inhibidor de ciertas enzimas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de 4-fluorobenzenosulfonamida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad de las enzimas anhidrasa carbónica uniéndose al sitio activo, interfiriendo así con la función de la enzima. Esta inhibición puede conducir a diversos efectos fisiológicos, dependiendo del contexto biológico .
Compuestos Similares:
Bencenosulfonamida: Carece de la sustitución de flúor, lo que lleva a diferentes propiedades químicas y reactividad.
4-Clorobenzenosulfonamida: Sustituido con un átomo de cloro en lugar de flúor, lo que resulta en una reactividad y aplicaciones distintas.
4-Bromobenzenosulfonamida: Sustituido con un átomo de bromo, exhibiendo un comportamiento químico único en comparación con el análogo sustituido con flúor.
Singularidad de this compound: La presencia del átomo de flúor en this compound imparte propiedades únicas, como una mayor estabilidad y patrones de reactividad específicos. Esto lo convierte en un compuesto valioso en diversas aplicaciones químicas y biológicas .
Análisis Bioquímico
Biochemical Properties
4-Fluorobenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to be used in the synthesis of 4-fluorophenylsulfonyldithiocarbimate potassium dihydrate and amino-substituted sulfanilamide derivatives . The interactions of 4-fluorobenzenesulfonamide with these biomolecules are primarily through nucleophilic substitution, where the sulfonyl group reacts with nucleophiles to form new compounds .
Cellular Effects
4-Fluorobenzenesulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antimicrobial properties, which suggests that it can affect bacterial cell function by interfering with their metabolic processes . Additionally, its potential use in anti-tumor drugs indicates that it may influence cancer cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 4-fluorobenzenesulfonamide involves its interaction with biomolecules through nucleophilic substitution. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . For example, it can form Schiff bases with aromatic aldehydes, which are known to have various biological activities . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluorobenzenesulfonamide can change over time due to its stability and degradation. Studies have shown that Schiff bases formed from 4-fluorobenzenesulfonamide and aromatic aldehydes exhibit antimicrobial activities . The stability of these compounds is crucial for their long-term effects on cellular function. Degradation of 4-fluorobenzenesulfonamide over time can lead to a decrease in its biological activity.
Dosage Effects in Animal Models
The effects of 4-fluorobenzenesulfonamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial or anti-tumor activities. At higher doses, it can cause toxic or adverse effects . Studies on dosage effects are essential to determine the therapeutic window and avoid potential toxicity.
Metabolic Pathways
4-Fluorobenzenesulfonamide is involved in various metabolic pathways, including those that involve nucleophilic substitution reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of new compounds . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-fluorobenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 4-fluorobenzenesulfonamide is crucial for its effective use in biochemical applications.
Subcellular Localization
The subcellular localization of 4-fluorobenzenesulfonamide can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its interactions with biomolecules and its overall biological activity.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 4-Fluorobenzenosulfonamida se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de cloruro de 4-fluorobenzenosulfonilo con amoníaco o una amina en condiciones controladas. La reacción generalmente procede de la siguiente manera:
Cloruro de 4-Fluorobenzenosulfonilo+Amoníaco→this compound+Ácido clorhídrico
La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o tolueno, y la temperatura se mantiene a un nivel moderado para garantizar un rendimiento óptimo .
Métodos de Producción Industrial: En entornos industriales, la producción de this compound puede implicar la síntesis a gran escala utilizando condiciones de reacción similares. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo empleando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante y un alto rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-Fluorobenzenosulfonamida experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reacciones de Oxidación y Reducción: El grupo sulfonamida puede participar en reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Reactivos como el hidruro de sodio o el carbonato de potasio en disolventes apróticos polares como la dimetilformamida se utilizan comúnmente.
Reacciones de Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reacciones de Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Principales Productos Formados:
Reacciones de Sustitución: Los productos incluyen varias bencenosulfonamidas sustituidas.
Reacciones de Oxidación y Reducción: Los productos incluyen derivados oxidados o reducidos de this compound.
Comparación Con Compuestos Similares
Benzenesulfonamide: Lacks the fluorine substitution, leading to different chemical properties and reactivity.
4-Chlorobenzenesulfonamide: Substituted with a chlorine atom instead of fluorine, resulting in distinct reactivity and applications.
4-Bromobenzenesulfonamide: Substituted with a bromine atom, exhibiting unique chemical behavior compared to the fluorine-substituted analogue.
Uniqueness of 4-Fluorobenzenesulfonamide: The presence of the fluorine atom in 4-fluorobenzenesulfonamide imparts unique properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound in various chemical and biological applications .
Propiedades
IUPAC Name |
4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSATHZMYYIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193195 | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-46-0 | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-fluorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLOUROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWB1PR3UR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1215271.png)










